![molecular formula C9H5Br2NO B598046 3,7-Dibromo-4-hydroxyquinoline CAS No. 1203579-53-6](/img/structure/B598046.png)
3,7-Dibromo-4-hydroxyquinoline
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Overview
Description
3,7-Dibromo-4-hydroxyquinoline is a halogenated heterocycle . Its empirical formula is C9H5Br2NO and it has a molecular weight of 302.95 .
Molecular Structure Analysis
The molecular structure of 3,7-Dibromo-4-hydroxyquinoline consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The molecule has bromine substituents at the 3 and 7 positions and a hydroxy group at the 4 position .Physical And Chemical Properties Analysis
3,7-Dibromo-4-hydroxyquinoline is a solid compound . Its empirical formula is C9H5Br2NO and it has a molecular weight of 302.95 .Scientific Research Applications
Core Template in Drug Design
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This makes 3,7-Dibromo-4-hydroxyquinoline a potential candidate for drug design.
Anticancer Applications
Quinoline derivatives have shown promising results in anticancer research. For instance, the compound 5,7-dibromo-8-hydroxyquinoline has shown significant anticancer activity against the HeLa, HT29, and C6 cell lines .
Antioxidant Applications
Quinoline motifs have been found to exhibit antioxidant properties . This suggests that 3,7-Dibromo-4-hydroxyquinoline could potentially be used in the development of antioxidant drugs.
Anti-Inflammatory Applications
Quinoline derivatives have also been found to exhibit anti-inflammatory properties . This suggests that 3,7-Dibromo-4-hydroxyquinoline could potentially be used in the development of anti-inflammatory drugs.
Antimalarial Applications
Quinoline and its derivatives have been used in the development of antimalarial drugs . This suggests that 3,7-Dibromo-4-hydroxyquinoline could potentially be used in the development of antimalarial drugs.
Anti-SARS-CoV-2 Applications
Quinoline derivatives have shown promising results in the fight against SARS-CoV-2 . This suggests that 3,7-Dibromo-4-hydroxyquinoline could potentially be used in the development of drugs to combat SARS-CoV-2.
Antituberculosis Applications
Quinoline derivatives have been found to exhibit antituberculosis properties . This suggests that 3,7-Dibromo-4-hydroxyquinoline could potentially be used in the development of antituberculosis drugs.
Industrial Chemistry Applications
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . This suggests that 3,7-Dibromo-4-hydroxyquinoline could potentially be used in various industrial chemistry applications.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is similar to the structure of 3,7-dibromo-4-hydroxyquinoline, exhibit a wide range of biological activities . These activities include antimicrobial, anticancer, and antifungal effects .
Mode of Action
It is known that 8-hq derivatives, which are structurally similar to 3,7-dibromo-4-hydroxyquinoline, can interact with cellular targets and cause changes that lead to their biological effects .
Biochemical Pathways
It is known that 8-hq derivatives can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that 8-hq derivatives can have antimicrobial, anticancer, and antifungal effects .
properties
IUPAC Name |
3,7-dibromo-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRKTWYWSKVPGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C(C2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671085 |
Source
|
Record name | 3,7-Dibromoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dibromo-4-hydroxyquinoline | |
CAS RN |
1203579-53-6 |
Source
|
Record name | 3,7-Dibromoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1203579-53-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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